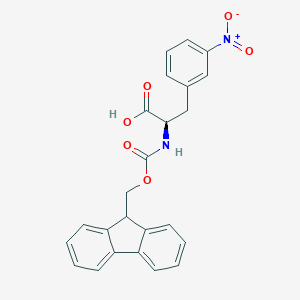

Fmoc-3-nitro-D-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIZJKKIJYRJIN-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426510 |

Source

|

| Record name | Fmoc-3-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-71-0 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-3-nitro-D-phenylalanine: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-nitro-D-phenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a nitrated D-amino acid into peptide sequences. This modification is of significant interest in drug discovery and development due to its potential to enhance peptide stability, modulate biological activity, and serve as a versatile precursor for further chemical modifications. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-3-nitro-D-phenylalanine, a detailed experimental protocol for its use in SPPS, and a generalized workflow for its incorporation into peptide chains.

Chemical Properties

Fmoc-3-nitro-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and a nitro group at the meta position of the phenyl ring.[1] The Fmoc group provides a base-labile protecting strategy essential for stepwise peptide synthesis, while the nitro group offers unique electronic properties and a handle for further chemical transformations.[1]

Quantitative Data Summary

A summary of the key physicochemical properties of Fmoc-3-nitro-D-phenylalanine is presented in Table 1. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][2] |

| Molecular Weight | 432.43 g/mol | [3] |

| CAS Number | 478183-71-0 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in DMF and DCM | [4] |

| Storage Conditions | 2-8 °C | [1] |

Experimental Protocol: Incorporation of Fmoc-3-nitro-D-phenylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized procedure for the manual incorporation of Fmoc-3-nitro-D-phenylalanine into a peptide chain using a standard Fmoc/tBu strategy on a Rink Amide resin. This method is applicable for the synthesis of C-terminally amidated peptides.

Materials

-

Fmoc-Rink Amide resin

-

Fmoc-3-nitro-D-phenylalanine

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagent solution: 0.5 M O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in DMF

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

-

Reaction vessel with a sintered glass filter

-

Shaker or bubbler for agitation

Procedure

Step 1: Resin Swelling

-

Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.

Step 3: Coupling of Fmoc-3-nitro-D-phenylalanine

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-3-nitro-D-phenylalanine and 3-5 equivalents of HBTU in a minimal amount of DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid solution to activate it. Let the pre-activation proceed for 1-2 minutes.

-

Add the activated Fmoc-3-nitro-D-phenylalanine solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (5 times).

Step 4: Peptide Chain Elongation

-

Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for each subsequent amino acid in the desired peptide sequence.

Step 5: Final Fmoc Deprotection

-

After the final amino acid has been coupled, perform a final deprotection step as described in Step 2 to remove the N-terminal Fmoc group.

Step 6: Cleavage and Side-Chain Deprotection

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under vacuum.

Step 7: Purification and Analysis

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Workflow and Pathway Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of Fmoc-3-nitro-D-phenylalanine.

Caption: Generalized workflow for the incorporation of Fmoc-3-nitro-D-phenylalanine in SPPS.

Signaling Pathways

Currently, there is no specific signaling pathway known to be directly modulated by Fmoc-3-nitro-D-phenylalanine itself. The biological activity of peptides containing this modified amino acid is sequence-dependent and would be the subject of specific research investigations. The introduction of 3-nitro-D-phenylalanine may influence peptide conformation, receptor binding affinity, and enzymatic stability, thereby indirectly affecting various signaling pathways. Its use in neuroscience research suggests a potential role in modulating peptidergic signaling in the nervous system.[1][5]

Conclusion

Fmoc-3-nitro-D-phenylalanine is a valuable reagent for the synthesis of modified peptides. Its chemical properties are well-suited for standard Fmoc-based solid-phase peptide synthesis protocols. The presence of the nitro group opens avenues for creating peptides with enhanced biological properties and for further chemical derivatization, making it a versatile tool for researchers in chemistry, biology, and pharmacology. While specific quantitative data on reaction yields and detailed spectroscopic analysis for this particular derivative are not extensively documented in publicly available literature, the provided general protocols offer a solid foundation for its successful application in the laboratory.

References

An In-depth Technical Guide to the Structure and Conformation of Fmoc-3-nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fmoc-Nitrophenylalanine Derivatives

N-α-Fmoc-protected amino acids are fundamental to solid-phase peptide synthesis (SPPS), a cornerstone of peptide and protein chemistry. The fluorenylmethoxycarbonyl (Fmoc) group provides robust protection of the alpha-amino group, which can be selectively removed under mild basic conditions, typically with piperidine. This orthogonality allows for the stepwise elongation of peptide chains with high fidelity.[1]

The introduction of a nitro group onto the phenylalanine side chain, as in Fmoc-3-nitro-D-phenylalanine, imparts several advantageous properties:

-

Chemical Handle: The nitro group can be readily reduced to an amine, providing a site for further chemical derivatization, such as the attachment of fluorescent labels, cross-linkers, or other functional moieties.

-

Conformational Influence: The electronic and steric properties of the nitro group can influence the local conformation of the peptide backbone, potentially leading to more stable secondary structures.

-

Pharmacokinetic Modulation: The incorporation of non-canonical amino acids like 3-nitro-D-phenylalanine can enhance the metabolic stability of peptides by making them less susceptible to proteolytic degradation.

The use of the D-enantiomer is a common strategy in drug design to increase peptide stability and receptor affinity.

Synthesis and Purification

A generalized protocol for the preparation and purification of Fmoc-3-nitro-D-phenylalanine is outlined below. This is a composite of standard procedures for the Fmoc protection of amino acids and should be optimized for specific laboratory conditions.

Experimental Protocol: Synthesis and Purification

Materials:

-

3-nitro-D-phenylalanine

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dioxane or Acetonitrile

-

Water

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 3-nitro-D-phenylalanine in a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu in dioxane or acetonitrile to the amino acid solution while stirring vigorously at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidification: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexane to yield pure Fmoc-3-nitro-D-phenylalanine.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural and Conformational Analysis

The precise three-dimensional structure and conformational preferences of Fmoc-3-nitro-D-phenylalanine are critical for understanding its influence on peptide structure and function. The primary techniques for this analysis are single-crystal X-ray diffraction and NMR spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the solid-state structure of a molecule, including bond lengths, bond angles, and torsion angles.

-

Crystallization:

-

Dissolve the purified Fmoc-3-nitro-D-phenylalanine in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with water or hexane).

-

Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of suitable quality for X-ray diffraction.

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.[2]

-

The following table serves as a template for presenting the crystallographic data for Fmoc-3-nitro-D-phenylalanine.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₂₄H₂₀N₂O₆ |

| Formula Weight | 432.43 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Data Collection | |

| Radiation (Å) | e.g., Mo Kα (λ = 0.71073) |

| Temperature (K) | e.g., 100 |

| Refinement | |

| R-factor (%) | To be determined |

| Goodness-of-fit | To be determined |

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. A combination of 1D and 2D NMR experiments can provide detailed information about the connectivity and spatial proximity of atoms.

-

Sample Preparation: Dissolve a sufficient amount of Fmoc-3-nitro-D-phenylalanine in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

-

1D NMR:

-

Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon resonances.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H scalar couplings and identify spin systems.[4]

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is useful for assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing crucial information about the molecule's conformation and the relative orientation of the Fmoc and nitrophenylalanine moieties.[4][5]

-

-

Data Analysis: Integrate the data from all NMR experiments to assign all proton and carbon signals and to build a 3D model of the predominant conformation in solution.

The following table is a template for presenting the ¹H and ¹³C NMR chemical shift data for Fmoc-3-nitro-D-phenylalanine.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fmoc Group | ||

| H9 | To be determined | To be determined |

| CH₂O | To be determined | To be determined |

| Aromatic CHs (8) | To be determined | To be determined |

| Quaternary Cs (4) | - | To be determined |

| Carbonyl | ||

| Urethane C=O | - | To be determined |

| Carboxylic C=O | - | To be determined |

| Phenylalanine | ||

| α-CH | To be determined | To be determined |

| β-CH₂ | To be determined | To be determined |

| Nitro-Ph Ring | ||

| Aromatic CHs (4) | To be determined | To be determined |

| Quaternary Cs (2) | - | To be determined |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and structural analysis of Fmoc-3-nitro-D-phenylalanine.

Molecular Structure and Key Torsion Angles

Caption: Key torsion angles defining the conformation of Fmoc-3-nitro-D-phenylalanine.

Conclusion

Fmoc-3-nitro-D-phenylalanine is a valuable synthetic building block for peptide chemistry and drug development. While specific structural data for this compound is not widely published, this guide provides the necessary framework and detailed experimental protocols for its comprehensive structural and conformational analysis. The methodologies outlined herein for synthesis, purification, X-ray crystallography, and NMR spectroscopy will enable researchers to elucidate the precise three-dimensional structure of this and related compounds, thereby facilitating the rational design of novel peptide-based therapeutics with enhanced properties. The provided templates for data presentation and workflow visualizations offer a structured approach to organizing and interpreting experimental findings.

References

Spectroscopic Profile of Fmoc-3-nitro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-Fmoc-3-nitro-D-phenylalanine, a key building block in peptide synthesis and drug discovery. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Core Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the anticipated chemical shifts (δ) in ppm for the key nuclei of Fmoc-3-nitro-D-phenylalanine. These predictions are based on typical values for Fmoc-protected amino acids and the influence of the nitro group on the phenyl ring.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Fmoc Group | ||

| Fluorenyl Protons | 7.20 - 7.80 (m, 8H) | 120.0, 125.1, 127.1, 127.7 (aromatic CH) |

| Fluorenyl CH | 4.20 - 4.30 (t, 1H) | 47.2 |

| Fluorenyl CH₂ | 4.40 - 4.50 (d, 2H) | 67.0 |

| Carbonyl (C=O) | - | 156.0 |

| Phenylalanine Moiety | ||

| α-CH | 4.60 - 4.80 (m, 1H) | 54.0 - 56.0 |

| β-CH₂ | 3.10 - 3.40 (m, 2H) | 37.0 - 39.0 |

| Nitro-phenyl CH | 7.50 - 8.20 (m, 4H) | 122.0 - 150.0 (aromatic CH) |

| Nitro-phenyl C-NO₂ | - | ~148.0 |

| Carboxyl Group | ||

| COOH | 10.0 - 13.0 (br s, 1H) | 172.0 - 176.0 |

Note: Predicted shifts are relative to a standard reference (e.g., TMS). Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Characteristic Infrared (IR) Absorption Bands

The IR spectrum of Fmoc-3-nitro-D-phenylalanine is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3400 - 3250 (medium) |

| C-H (Aromatic) | Stretching | 3100 - 3000 (strong) |

| C-H (Aliphatic) | Stretching | 3000 - 2850 (medium) |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 (strong) |

| C=O (Urethane) | Stretching | 1730 - 1715 (strong) |

| C=C (Aromatic) | Stretching | 1600 - 1450 (medium, multiple bands) |

| N-O (Nitro Group) | Asymmetric Stretch | 1550 - 1475 (strong) |

| N-O (Nitro Group) | Symmetric Stretch | 1360 - 1290 (strong) |

| C-O | Stretching | 1320 - 1000 (strong) |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for confirming the molecular weight and purity of Fmoc-3-nitro-D-phenylalanine.

| Parameter | Value | Notes |

| Molecular Formula | C₂₄H₂₀N₂O₆ | |

| Molecular Weight | 432.43 g/mol | |

| Expected [M+H]⁺ | 433.14 | Positive ion mode |

| Expected [M-H]⁻ | 431.12 | Negative ion mode |

| Major Fragments | ||

| m/z 223 | [Fmoc-H]⁺ | Loss of the amino acid moiety |

| m/z 179 | [Fluorenyl-CH₂]⁺ | Characteristic fragment of the Fmoc group |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for Fmoc-3-nitro-D-phenylalanine. These should be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Fmoc-3-nitro-D-phenylalanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 14 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

The mass range should be set to scan beyond the expected molecular weight (e.g., 100-1000 m/z).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) for fragmentation.

-

Induce fragmentation using an appropriate method (e.g., Collision-Induced Dissociation - CID).

-

Acquire the product ion spectrum to identify characteristic fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and identify fragmentation patterns that are consistent with the structure of Fmoc-3-nitro-D-phenylalanine.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a modified amino acid like Fmoc-3-nitro-D-phenylalanine.

Unlocking New Frontiers in Peptide Research and Drug Discovery: A Technical Guide to Fmoc-3-nitro-D-phenylalanine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Fmoc-3-nitro-D-phenylalanine is a specialized amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS), offering unique opportunities for the design and development of novel peptide-based therapeutics and research tools. The presence of a nitro group on the D-enantiomer of phenylalanine introduces a key chemical handle that can be exploited for a variety of applications, from enhancing pharmacokinetic properties to enabling site-specific modifications. This technical guide provides a comprehensive overview of the potential research areas for Fmoc-3-nitro-D-phenylalanine, complete with detailed experimental protocols and data presentation.

Core Chemical and Physical Properties

Fmoc-3-nitro-D-phenylalanine is a white to off-white solid that is readily incorporated into peptide sequences using standard Fmoc-based solid-phase synthesis protocols. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amine allows for controlled, stepwise elongation of the peptide chain. The D-configuration of the amino acid offers inherent resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo stability and half-life of peptide drug candidates.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [1] |

| Molecular Weight | 432.4 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| CAS Number | 478183-71-0 | [1] |

Key Research Areas and Applications

The unique structural features of Fmoc-3-nitro-D-phenylalanine open up several exciting avenues for research and development in peptide science.

Enhancing Peptide Stability and Pharmacokinetics

The incorporation of D-amino acids is a well-established strategy to improve the metabolic stability of peptides. Peptides containing D-phenylalanine are more resistant to degradation by proteases, which are highly specific for L-amino acids. This enhanced stability translates to a longer circulating half-life in the body, a crucial factor for reducing dosing frequency and improving patient compliance.[2]

A Versatile Handle for Bioconjugation and Fluorescent Labeling

The nitro group on the phenyl ring is the most significant feature of this amino acid derivative. It can be chemically reduced to a primary amine (3-amino-D-phenylalanine) after the peptide has been synthesized. This newly introduced amino group provides a specific site for further chemical modifications, such as:

-

Fluorescent Labeling: Amine-reactive fluorescent dyes can be attached to the 3-amino-D-phenylalanine residue, enabling the synthesis of fluorescently labeled peptides for use in a variety of biological assays, including microscopy and flow cytometry.[3]

-

Bioconjugation: The amino group can be used to conjugate other molecules to the peptide, such as polyethylene glycol (PEG) to improve solubility and circulation time, or targeting moieties to direct the peptide to specific cells or tissues.

Probing Protein-Protein Interactions and Receptor Binding

The introduction of a non-natural amino acid with a unique chemical group can be used to study the binding interactions of a peptide with its target protein or receptor. The nitro group, and its potential for modification, can serve as a probe to understand the structural requirements for binding and to develop peptides with improved affinity and selectivity.

Neuroscience Research

Peptides play crucial roles in the central nervous system as neurotransmitters and neuromodulators. The development of peptide-based therapeutics for neurological disorders is an active area of research. The enhanced stability of peptides containing D-phenylalanine, coupled with the potential for modification, makes them attractive candidates for investigating and modulating neurological pathways. For instance, modified peptides could be designed to have improved blood-brain barrier permeability.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving Fmoc-3-nitro-D-phenylalanine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-nitro-D-phenylalanine

This protocol outlines the manual synthesis of a generic peptide containing a 3-nitro-D-phenylalanine residue using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-3-nitro-D-phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling (including Fmoc-3-nitro-D-phenylalanine):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

-

Add DIPEA or Collidine (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. For the sterically hindered Fmoc-3-nitro-D-phenylalanine, a longer coupling time or a double coupling may be beneficial.

-

-

Washing: Wash the resin with DMF (3 times) to remove excess reagents.

-

Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), repeat the coupling step.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide under vacuum.

-

References

Fmoc-3-nitro-D-phenylalanine: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-nitro-D-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The incorporation of a 3-nitro group on the D-enantiomer of phenylalanine imparts unique physicochemical properties to peptides, influencing their stability, receptor interaction, and overall biological activity. The mechanism of action of peptides containing 3-nitro-D-phenylalanine is intrinsically linked to the biological fate and impact of the 3-nitrotyrosine residue, a post-translational modification that results from nitroxidative stress. This modification can profoundly alter protein structure and function, thereby modulating a variety of cell signaling pathways. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and biological implications of peptides incorporating Fmoc-3-nitro-D-phenylalanine, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction: The Role of Fmoc-3-nitro-D-phenylalanine in Peptide Drug Discovery

Peptide-based therapeutics have gained significant attention due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and low bioavailability. Chemical modifications of amino acid building blocks are a key strategy to overcome these limitations. Fmoc-3-nitro-D-phenylalanine is one such modified amino acid designed for use in SPPS.[1][2]

The key features of this building block are:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the amino acid, essential for the stepwise and controlled elongation of the peptide chain during SPPS.[1][3]

-

D-phenylalanine: The use of the D-enantiomer instead of the naturally occurring L-enantiomer confers resistance to proteolytic degradation by endogenous enzymes, thereby enhancing the metabolic stability and in vivo half-life of the resulting peptide.[4]

-

3-nitro Group: The nitro group on the phenyl ring is a critical functional modification. It acts as an electronic modulator and a reactive handle, which can influence peptide-ligand interactions and serve as a precursor for further chemical derivatization.[1][5] In biological systems, this modification is analogous to the post-translational nitration of tyrosine residues.

Core Mechanism of Action: The Biological Significance of 3-Nitrotyrosine

Once a peptide containing 3-nitro-D-phenylalanine is introduced into a biological system, its mechanism of action is largely dictated by the presence of the 3-nitrotyrosine-like residue. In vivo, the nitration of tyrosine residues to form 3-nitrotyrosine is a well-established biomarker of nitroxidative stress, a condition characterized by an excess of reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻).[6][7]

The formation of 3-nitrotyrosine can have profound effects on protein function and cell signaling through several mechanisms:

-

Alteration of Protein Structure and Function: The addition of a bulky, electron-withdrawing nitro group to the phenolic ring of tyrosine changes its physicochemical properties. This can disrupt the local protein structure, affecting its folding, stability, and interaction with other molecules.[6][8]

-

Interference with Tyrosine Phosphorylation: Tyrosine phosphorylation is a critical signaling mechanism in numerous cellular processes. The presence of a nitro group on the tyrosine ring can sterically hinder or completely block the ability of protein kinases to phosphorylate that residue, thereby disrupting phosphorylation-dependent signaling cascades.[6]

-

Modulation of Enzyme Activity: Nitration of tyrosine residues within the active site or allosteric sites of an enzyme can lead to either a gain or loss of function, altering its catalytic activity.

-

Disruption of Protein-Protein Interactions: Tyrosine residues are often key components of protein-protein interaction interfaces. Their nitration can disrupt these interactions, leading to the disassembly of protein complexes and the interruption of signaling pathways.[6]

Signaling Pathways and Biological Processes Modulated by Tyrosine Nitration

The incorporation of a 3-nitro-D-phenylalanine residue into a peptide can be a strategy to target pathways that are sensitive to tyrosine nitration. This modification has been implicated in a wide range of physiological and pathological processes:

-

Inflammatory Response: Tyrosine nitration is a hallmark of inflammation and has been observed in numerous inflammatory diseases.

-

Neurotransmission: Peptides containing 3-nitro-D-phenylalanine have potential applications in neuropharmacology, suggesting a role in modulating neurotransmitter pathways.[1]

-

Apoptosis: Free 3-nitrotyrosine has been shown to be transported into dopaminergic cells and metabolized to toxic species that induce apoptosis.[9] This highlights a potential cytotoxic mechanism for peptides that can be cleaved to release this modified amino acid.

-

Blood Coagulation: D-3-Nitrophenylalanine is a key intermediate in the synthesis of plasmin inhibitors, indicating its relevance in the regulation of blood coagulation.

Below is a diagram illustrating the central role of reactive nitrogen species in mediating protein tyrosine nitration and the subsequent impact on cellular signaling.

Quantitative Data on the Biological Activity of Related Peptides

While specific quantitative data for peptides containing 3-nitro-D-phenylalanine are not extensively available in the public domain, data from related peptide inhibitors and receptor ligands provide a valuable reference for the potential efficacy of such modified peptides.

Table 1: Inhibitory Activity of Various Peptide Derivatives

| Peptide/Compound | Target | IC50 | Ki | Reference |

|---|---|---|---|---|

| Dipeptide Derivative 7c | PC3 Cancer Cells | Not specified | Not specified | [10] |

| Cyclopeptide 4 | Cancer Cell Lines | <10 µM | Not specified | [11] |

| H-(2R,3S)-delta EPhe-Phe-OMe | Chymotrypsin | Not specified | 0.16 mM |[12] |

Table 2: Receptor Binding Affinities of D-phenylalanine Containing Peptides

| Peptide | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) | GnRH Receptor | 7.6 | [13] |

| [Bcp1]TIPP | δ Opioid Receptor | 0.605 | |

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of peptides containing modified amino acids like 3-nitro-D-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of a 3-nitro-D-phenylalanine Containing Peptide

This protocol outlines the general workflow for synthesizing a peptide incorporating Fmoc-3-nitro-D-phenylalanine using an automated peptide synthesizer.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-3-nitro-D-phenylalanine-OH)

-

Coupling reagents: HBTU, HOBt

-

Activation base: DIPEA

-

Deprotection reagent: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Reverse-phase HPLC system

-

Mass spectrometer

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin.

-

Amino Acid Coupling: Activate the desired Fmoc-amino acid (e.g., Fmoc-3-nitro-D-phenylalanine-OH) with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected resin.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage: After the final amino acid coupling and deprotection, wash the resin and treat it with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold ether, and purify it using reverse-phase HPLC.

-

Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

In Vitro Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a synthetic peptide against a target enzyme.

Materials:

-

Target enzyme

-

Enzyme substrate

-

Synthetic peptide inhibitor (containing 3-nitro-D-phenylalanine)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the peptide inhibitor in the assay buffer. Prepare solutions of the enzyme and substrate at their optimal concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the peptide inhibitor at various concentrations, and the enzyme solution. Incubate for a predetermined time to allow for inhibitor-enzyme binding.

-

Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Measure Activity: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of a synthetic peptide to a specific receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand with known affinity for the receptor

-

Synthetic peptide (unlabeled competitor)

-

Binding buffer

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled synthetic peptide.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

Fmoc-3-nitro-D-phenylalanine is a valuable tool in medicinal chemistry for the design and synthesis of peptide-based drugs with enhanced stability and potentially novel mechanisms of action. The biological effects of peptides incorporating this modified amino acid are closely tied to the well-documented impact of tyrosine nitration on protein function and cellular signaling. By acting as a stable mimic of this post-translational modification, peptides containing 3-nitro-D-phenylalanine can be designed to modulate specific biological pathways involved in a range of diseases. The experimental protocols provided herein offer a framework for the synthesis and functional characterization of these promising therapeutic candidates. Further research into the specific interactions and downstream effects of these peptides will undoubtedly open new avenues for drug discovery and development.

References

- 1. Design, synthesis, and evaluation of substance P analogue with potential anti-pseudoallergic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of photoaffinity labeling analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of cyclic inhibitors of matrix metalloproteinases and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Synthesis and biological activity of substance P analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Agonist vs antagonist behavior of delta opioid peptides containing novel phenylalanine analogues in place of Tyr(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The tripeptide phenylalanine-(D) glutamate-(D) glycine modulates leukocyte infiltration and oxidative damage in rat injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Fmoc-3-nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-nitro-D-phenylalanine is a crucial non-canonical amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, including the D-chiral configuration and the electron-withdrawing nitro group on the phenyl ring, make it an invaluable tool for the development of novel peptide-based therapeutics with enhanced stability and modified biological activity. This technical guide provides a comprehensive overview of the historical context of its development, detailed chemoenzymatic and chemical synthesis protocols, and its application in the design of neuropeptide analogs.

Introduction: The Advent of Modified Amino Acids in Peptide Chemistry

The field of peptide chemistry has been revolutionized by the introduction of non-canonical amino acids, which offer a means to overcome the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. The incorporation of D-amino acids, for instance, can significantly enhance resistance to enzymatic degradation by proteases. Furthermore, the modification of amino acid side chains allows for the fine-tuning of a peptide's pharmacological properties.

Fmoc-3-nitro-D-phenylalanine emerged as a valuable building block in this context. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a key component of modern SPPS, allowing for the stepwise and controlled assembly of peptide chains under mild basic conditions.[1][2] The D-configuration of the alpha-carbon imparts proteolytic stability to the resulting peptide. The 3-nitro group on the phenyl ring serves multiple purposes: it can modulate the electronic properties of the peptide, act as a handle for further chemical modifications, or serve as a precursor for the corresponding amine, which can be used for bioconjugation or to introduce additional functionalities.[1]

While a singular "discovery" paper for Fmoc-3-nitro-D-phenylalanine is not readily identifiable in the literature, its development can be understood within the broader history of peptide synthesis and the increasing demand for sophisticated, non-natural building blocks in drug discovery.

Synthesis of Fmoc-3-nitro-D-phenylalanine

The synthesis of Fmoc-3-nitro-D-phenylalanine can be approached through a chemoenzymatic route, which is often preferred for its high stereoselectivity, or a purely chemical synthesis.

Chemoenzymatic Synthesis of the Precursor: 3-nitro-D-phenylalanine

The key chiral intermediate, 3-nitro-D-phenylalanine, can be efficiently synthesized using a multi-enzymatic cascade process. This approach leverages the stereoselectivity of enzymes to produce the desired D-enantiomer with high purity.

Experimental Protocol: Chemoenzymatic Synthesis of 3-nitro-D-phenylalanine

This protocol is adapted from general methods for the enzymatic synthesis of D-phenylalanine derivatives.[3][4]

Materials:

-

3-nitrocinnamic acid

-

Phenylalanine ammonia lyase (PAL)

-

L-amino acid deaminase (LAAD) from Proteus mirabilis

-

Ammonia-borane complex (NH₃:BH₃)

-

Buffer solution (e.g., 0.1 M Tris-HCl, pH 8.5)

-

E. coli cells overexpressing PAL and LAAD (or purified enzymes)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 3-nitrocinnamic acid in the buffer solution to a final concentration of 10-50 mM.

-

Enzyme Addition: Add the whole-cell biocatalyst containing PAL and LAAD, or the purified enzymes, to the reaction mixture.

-

Reductant Addition: Add an excess of the ammonia-borane complex (e.g., 40 equivalents relative to the substrate).

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the formation of 3-nitro-D-phenylalanine.

-

Work-up and Purification:

-

Terminate the reaction by centrifuging to remove the cells or by acidifying the solution to precipitate the enzymes.

-

Adjust the pH of the supernatant to the isoelectric point of 3-nitro-D-phenylalanine to induce precipitation.

-

Collect the precipitate by filtration and wash with cold water.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Conversion | >70% | [3][4] |

| Enantiomeric Excess (ee) | >96% | [3][4] |

N-Fmoc Protection

Once the 3-nitro-D-phenylalanine has been synthesized and purified, the final step is the protection of the α-amino group with the Fmoc moiety.

Experimental Protocol: N-Fmoc Protection of 3-nitro-D-phenylalanine

This protocol is based on standard procedures for the Fmoc protection of amino acids.[5]

Materials:

-

3-nitro-D-phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

1,4-Dioxane and water or Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve 3-nitro-D-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Fmoc Reagent Addition: Add Fmoc-Cl or Fmoc-OSu (1.05-1.1 equivalents) portion-wise to the amino acid solution at 0 °C with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up:

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Fmoc-protected amino acid.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-3-nitro-D-phenylalanine as a white solid.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Application in Peptide Synthesis: A Case Study in Opioid Peptide Analogs

Fmoc-3-nitro-D-phenylalanine is a valuable tool for probing the structure-activity relationships (SAR) of bioactive peptides, particularly neuropeptides like opioid peptides. The introduction of a D-amino acid can enhance stability, and the nitro group can be used to explore the electronic requirements of receptor binding.

Workflow for the Synthesis and Evaluation of an Opioid Peptide Analog:

The following workflow illustrates the use of Fmoc-3-nitro-D-phenylalanine in the synthesis of an analog of a mu-opioid receptor agonist and its subsequent biological evaluation.

Caption: Workflow for the synthesis and evaluation of a mu-opioid peptide analog.

Signaling Pathway in Functional Assay:

The functional activity of the synthesized opioid peptide analog is often assessed by its ability to inhibit adenylyl cyclase, a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade.

Caption: Inhibition of the adenylyl cyclase pathway by a μ-opioid receptor agonist.

Conclusion

Fmoc-3-nitro-D-phenylalanine stands as a testament to the advancements in synthetic peptide chemistry. Its strategic design allows for the creation of peptide analogs with enhanced therapeutic potential. The chemoenzymatic synthesis of its D-amino acid precursor offers an efficient and stereoselective route to this valuable building block. As the demand for more sophisticated peptide-based drugs continues to grow, the utility of Fmoc-3-nitro-D-phenylalanine in elucidating structure-activity relationships and in the development of novel therapeutics is expected to expand. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

A Technical Guide to the Applications of Fmoc-3-nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-nitro-D-phenylalanine is a non-canonical amino acid derivative that serves as a critical building block in modern peptide chemistry and drug discovery. Its structure incorporates three key features that make it a versatile tool for creating novel peptides with enhanced properties. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile N-terminal protection essential for stepwise solid-phase peptide synthesis (SPPS). The D-enantiomeric configuration offers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the in vivo half-life of peptide drug candidates.[1] Finally, the 3-nitro group on the phenyl ring acts as a unique functional handle, allowing for electronic modulation of the peptide backbone or subsequent chemical modification to introduce further complexity. This guide provides an in-depth review of its applications, supported by experimental protocols and quantitative data.

Core Applications

The unique structural attributes of Fmoc-3-nitro-D-phenylalanine lend it to several key applications in peptide science:

-

Enhanced Proteolytic Stability: The primary application is in the synthesis of therapeutic peptides with improved pharmacological profiles. By strategically substituting an L-amino acid with its D-enantiomer, the resulting peptide bond is no longer recognized by most endogenous proteases, significantly enhancing the peptide's stability and circulation time.[1]

-

Drug Design and Peptidomimetics: In drug discovery, this building block is used to design peptidomimetics with improved efficacy and selectivity. The 3-nitro group can influence peptide-ligand interactions and can be used to fine-tune the electronic properties of the peptide. This allows for the precise modulation of a peptide's binding affinity and specificity for its biological target.[1]

-

Chemical Modification and Bioconjugation: The nitro group is a valuable precursor for further derivatization. It can be chemically reduced to an amine (3-amino-D-phenylalanine), providing a reactive site for conjugating other molecules such as fluorescent tags, cytotoxic agents, or polymers like PEG to improve therapeutic performance.[2]

Data Presentation

Physicochemical Properties of Fmoc-3-nitro-D-phenylalanine

| Property | Value | Reference |

| CAS Number | 478183-71-0 | N/A |

| Molecular Formula | C₂₄H₂₀N₂O₆ | |

| Molecular Weight | 432.43 g/mol | |

| Appearance | White to off-white solid/powder | N/A |

| Typical Purity | ≥95% - 99% (HPLC) | N/A |

| Solubility | Soluble in DMF, DMSO | N/A |

Experimental Protocols

Detailed methodologies for the key applications of Fmoc-3-nitro-D-phenylalanine are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual steps for incorporating Fmoc-3-nitro-D-phenylalanine into a peptide chain on a solid support (e.g., Wang or Rink Amide resin).

1. Resin Preparation:

- Place the desired amount of resin in a reaction vessel.

- Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[3]

- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.[3][4]

- Agitate the mixture for 5-7 minutes at room temperature.[3]

- Drain the solution.

- Repeat the 20% piperidine treatment for another 10-20 minutes to ensure complete deprotection.[5]

- Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[3]

3. Amino Acid Coupling:

- In a separate vial, dissolve Fmoc-3-nitro-D-phenylalanine (3-5 eq) and a coupling agent such as HCTU (3-5 eq) in DMF.

- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq), to the amino acid solution to activate it.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.[4] The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to confirm completion.

- Drain the coupling solution.

4. Washing:

- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

- The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups.

1. Resin Preparation:

- After the final coupling and washing steps, wash the peptide-resin with dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage:

- Prepare a fresh cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4] TIS is a scavenger used to prevent side reactions with sensitive residues.

- Add the cleavage cocktail to the dried peptide-resin in a fume hood.

- Stir or agitate the mixture at room temperature for 2-3 hours.[4]

3. Peptide Precipitation and Purification:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

- Dry the peptide pellet under vacuum.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).[1]

Protocol 3: Reduction of the 3-Nitro Group to 3-Amino Group

This protocol provides a general method for the reduction of the nitrophenylalanine residue to aminophenylalanine within a peptide. This can be performed either on the protected amino acid or on the full peptide.

1. Reagents:

- Fmoc-3-nitro-D-phenylalanine or peptide containing the residue.

- Ammonium chloride (NH₄Cl) (5 equivalents).[2]

- Zinc dust (Zn) (4 equivalents).[2]

- Solvent: Absolute Ethanol (EtOH).[2]

2. Procedure:

- Dissolve the nitro-containing compound in absolute ethanol.

- Add ammonium chloride and zinc dust to the solution.[2]

- Reflux the reaction mixture for approximately 2 hours.[2] Monitor the reaction progress by TLC or LC-MS.

- After completion, evaporate the solvent.

- The resulting solid can be worked up by partitioning between ethyl acetate and 1 M HCl to isolate the product.[2]

Mandatory Visualization

Caption: A workflow diagram of the cyclical steps in Fmoc-SPPS.

Caption: Reduction of the 3-nitro group to a 3-amino group.

Analytical Techniques for Characterization

To ensure the successful synthesis and purity of peptides containing Fmoc-3-nitro-D-phenylalanine, several analytical techniques are essential:

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of the crude peptide after cleavage and for purifying the final product. It separates the target peptide from deletion sequences, incompletely deprotected products, and other impurities.[6][7]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acid sequence has been assembled.[8][9]

Conclusion

Fmoc-3-nitro-D-phenylalanine is a highly valuable and versatile building block for peptide chemists and drug developers. Its incorporation into peptide sequences offers a straightforward strategy to enhance proteolytic stability through its D-configuration. Moreover, the 3-nitro group provides a unique functional handle for modulating the electronic properties of the peptide or for subsequent chemical transformation into an amino group, opening pathways for bioconjugation and the creation of complex peptidomimetics. The established protocols for its use in Fmoc-SPPS make it an accessible and powerful tool for advancing peptide-based research and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative evaluation of peptide-extraction methods by HPLC-triple-quad MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of Fmoc-3-nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-3-nitro-D-phenylalanine, a key building block in modern peptide chemistry and drug discovery. It covers the fundamental physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its strategic role in the development of novel peptide-based therapeutics.

Core Physicochemical Data

Fmoc-3-nitro-D-phenylalanine is a derivative of the amino acid D-phenylalanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a nitro group at the third position of the phenyl ring. This unique structure provides specific functionalities valuable in synthetic and medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 478183-71-0 | [1][2][3] |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][2] |

| Molecular Weight | 432.4 g/mol | |

| Appearance | White to off-white solid/powder | [2] |

| Purity | ≥98% (by HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Role in Peptide Synthesis and Drug Development

Fmoc-3-nitro-D-phenylalanine is a specialized amino acid derivative primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The Fmoc group provides temporary protection of the alpha-amine, which can be removed under mild basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.[1][6]

The incorporation of a 3-nitro group onto the phenyl ring offers several strategic advantages in drug development:[4]

-

Modulation of Electronic Properties: The nitro group is strongly electron-withdrawing, which can alter the local chemical environment and influence peptide conformation and binding interactions.

-

Enhanced Stability: The inclusion of unnatural amino acids can confer resistance to enzymatic degradation by proteases, improving the pharmacokinetic profile of peptide drug candidates.[7]

-

Chemical Handle: The nitro group can serve as a precursor for further chemical modifications, such as reduction to an amine, enabling bioconjugation or the introduction of other functional moieties.[4]

These features make Fmoc-3-nitro-D-phenylalanine a valuable component in designing novel peptides for therapeutic applications, including anticancer, antiviral, and neurological therapies.[4]

Experimental Protocol: Incorporation via Fmoc SPPS

The following is a generalized protocol for a single coupling cycle to incorporate Fmoc-3-nitro-D-phenylalanine into a peptide sequence using manual or automated Fmoc-based SPPS.

Materials:

-

Solid-phase synthesis resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[1] with the N-terminal Fmoc group removed from the preceding amino acid.

-

Fmoc-3-nitro-D-phenylalanine.

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine).

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.[2]

-

Deprotection solution: 20% piperidine in DMF (v/v).[1][2][3]

-

Washing solvents: DMF, Dichloromethane (DCM).

-

Reaction vessel for solid-phase synthesis.[2]

Methodology:

-

Resin Preparation:

-

Ensure the synthesis resin with the growing peptide chain is in the reaction vessel.

-

Perform the final wash steps from the previous cycle's Fmoc deprotection, typically washing the resin multiple times with DMF to remove all residual piperidine.[3]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-3-nitro-D-phenylalanine (typically 3-5 equivalents relative to the resin loading capacity) and an equivalent amount of the coupling reagent (e.g., HCTU) in DMF.[3]

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution to begin the activation process.

-

Allow the mixture to pre-activate for a few minutes before adding it to the resin.

-

-

Coupling Reaction:

-

Washing:

-

Fmoc Deprotection (for the next cycle):

-

Add the deprotection solution (20% piperidine in DMF) to the resin.[1][2]

-

Agitate for an initial 5-10 minutes, drain, and add a fresh portion of the deprotection solution.

-

Continue agitation for another 10-20 minutes to ensure complete removal of the Fmoc group.[1][3]

-

Drain the deprotection solution and wash the resin extensively with DMF to prepare for the next coupling cycle.[3]

-

This cycle is repeated until the desired peptide sequence is fully assembled. The final peptide is then cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid cocktail such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).[1]

Visualized Workflows

The following diagrams illustrate key processes involving Fmoc-3-nitro-D-phenylalanine.

Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis.

Caption: Role of Fmoc-3-nitro-D-Phe in the drug discovery pipeline.

References

The Nitro Group: A Key Modulator in Fmoc-3-nitro-D-phenylalanine for Advanced Peptide-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development, enabling the fine-tuning of pharmacological properties. Among these, Fmoc-3-nitro-D-phenylalanine has emerged as a valuable building block. The presence of the nitro group on the phenyl ring is not merely an incidental modification; it serves as a versatile chemical handle that can profoundly influence a peptide's structure, activity, and potential for further derivatization. This technical guide provides a comprehensive overview of the multifaceted role of the nitro group in Fmoc-3-nitro-D-phenylalanine, offering detailed experimental protocols, quantitative data, and visualizations to empower researchers in their drug discovery endeavors.

The Pivotal Role of the Nitro Group

The introduction of a nitro group at the meta-position of the D-phenylalanine side chain imparts a unique set of physicochemical properties that can be leveraged in peptide design. Its role can be broadly categorized into three key areas:

-

Modulation of Electronic Properties and Biological Activity: The strongly electron-withdrawing nature of the nitro group significantly alters the electronic distribution of the aromatic ring. This can influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for peptide conformation and binding to biological targets.[1] The incorporation of 3-nitrophenylalanine has been shown to modulate the biological activity of peptides, including neuropeptides like Substance P, by altering their receptor binding affinity and downstream signaling.[1][2]

-

A Precursor for Further Functionalization: The nitro group is a versatile functional group that can be chemically transformed into an amino group through reduction. This resulting amine provides a nucleophilic site for the attachment of various moieties, such as fluorescent labels, cross-linking agents, or other pharmacophores, enabling the creation of sophisticated peptide conjugates and probes.[1]

-

Enhanced Stability and Conformational Control: The introduction of a D-amino acid, such as D-phenylalanine, into a peptide sequence inherently increases its resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. The nitro group can further contribute to conformational stability by influencing dihedral angles and local secondary structure.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the properties of Fmoc-3-nitro-D-phenylalanine is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 478183-71-0 | [][4] |

| Molecular Formula | C₂₄H₂₀N₂O₆ | [][4] |

| Molecular Weight | 432.43 g/mol | [] |

| Appearance | White to off-white solid | [] |

| Purity | ≥ 98% (HPLC) | [] |

| Storage | 0-8 °C | [] |

Mass Spectrometry (MS): In mass spectrometric analysis of peptides containing 3-nitrophenylalanine, the residue will result in a mass shift of +45 Da compared to a standard phenylalanine residue. Under tandem MS (MS/MS) conditions, characteristic fragmentation patterns can be observed, including the loss of one or two oxygen atoms from the nitro group, which can aid in the identification and sequencing of the peptide.[5]

Experimental Protocols

Detailed and reliable protocols are critical for the successful incorporation of Fmoc-3-nitro-D-phenylalanine into peptides and its subsequent modification.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-3-nitro-D-phenylalanine

This protocol outlines the manual solid-phase synthesis of a peptide containing Fmoc-3-nitro-D-phenylalanine using the Fmoc/tBu strategy.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-3-nitro-D-phenylalanine (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling efficiency of sterically hindered amino acids can be influenced by the choice of coupling reagent.

4. Washing:

-

Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

5. Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 20% DIPEA in DMF) for 30 minutes.

-

Wash the resin with DMF and DCM.

6. Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

-

After the final coupling step, perform the Fmoc deprotection as described in step 2.

8. Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

9. Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-